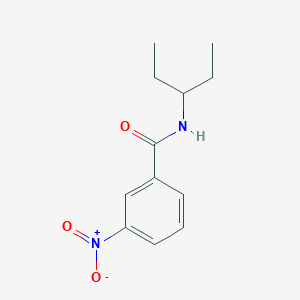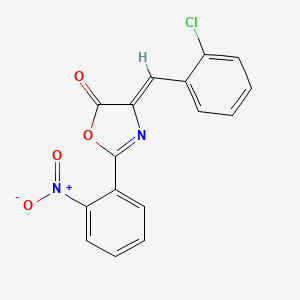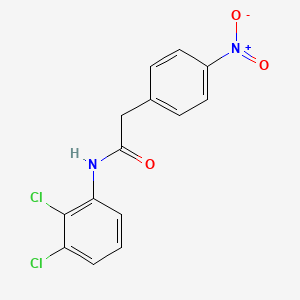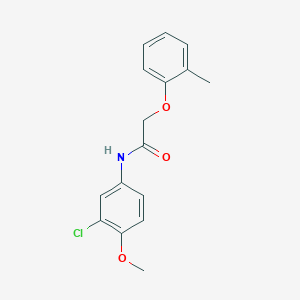
1-hydroxy-N'-(2,3,4-trimethoxybenzylidene)-2-naphthohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-hydroxy-N'-(2,3,4-trimethoxybenzylidene)-2-naphthohydrazide, also known as THN, is a synthetic compound that has been studied for its potential therapeutic applications. THN belongs to the class of hydrazones and has been found to exhibit a range of biological activities.
作用机制
The mechanism of action of 1-hydroxy-N'-(2,3,4-trimethoxybenzylidene)-2-naphthohydrazide is not fully understood, but it is believed to involve the modulation of various signaling pathways. 1-hydroxy-N'-(2,3,4-trimethoxybenzylidene)-2-naphthohydrazide has been found to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins and leukotrienes, which are known to play a role in inflammation. 1-hydroxy-N'-(2,3,4-trimethoxybenzylidene)-2-naphthohydrazide has also been shown to activate the caspase cascade, leading to apoptosis in cancer cells. In addition, 1-hydroxy-N'-(2,3,4-trimethoxybenzylidene)-2-naphthohydrazide has been found to modulate the activity of various transcription factors, including NF-κB and STAT3, which are known to play a role in inflammation and cancer.
Biochemical and Physiological Effects:
1-hydroxy-N'-(2,3,4-trimethoxybenzylidene)-2-naphthohydrazide has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that 1-hydroxy-N'-(2,3,4-trimethoxybenzylidene)-2-naphthohydrazide can inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. In vivo studies have shown that 1-hydroxy-N'-(2,3,4-trimethoxybenzylidene)-2-naphthohydrazide can reduce tumor growth, reduce inflammation, and improve cognitive function in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
1-hydroxy-N'-(2,3,4-trimethoxybenzylidene)-2-naphthohydrazide has several advantages for lab experiments, including its relatively simple synthesis method and its ability to inhibit the growth of cancer cells and reduce inflammation. However, 1-hydroxy-N'-(2,3,4-trimethoxybenzylidene)-2-naphthohydrazide also has some limitations, including its low solubility in water and its potential toxicity at high doses.
未来方向
There are several future directions for 1-hydroxy-N'-(2,3,4-trimethoxybenzylidene)-2-naphthohydrazide research, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its mechanism of action. In addition, the development of 1-hydroxy-N'-(2,3,4-trimethoxybenzylidene)-2-naphthohydrazide derivatives with improved pharmacological properties may also be a promising avenue of research.
Conclusion:
1-hydroxy-N'-(2,3,4-trimethoxybenzylidene)-2-naphthohydrazide, or 1-hydroxy-N'-(2,3,4-trimethoxybenzylidene)-2-naphthohydrazide, is a synthetic compound that has been studied for its potential therapeutic applications. 1-hydroxy-N'-(2,3,4-trimethoxybenzylidene)-2-naphthohydrazide exhibits a range of biological activities, including cytotoxicity against cancer cells, anti-inflammatory activity, and neuroprotective activity. 1-hydroxy-N'-(2,3,4-trimethoxybenzylidene)-2-naphthohydrazide has several advantages for lab experiments, but also has some limitations. There are several future directions for 1-hydroxy-N'-(2,3,4-trimethoxybenzylidene)-2-naphthohydrazide research, including the investigation of its potential as a therapeutic agent for various diseases and the development of 1-hydroxy-N'-(2,3,4-trimethoxybenzylidene)-2-naphthohydrazide derivatives with improved pharmacological properties.
合成方法
1-hydroxy-N'-(2,3,4-trimethoxybenzylidene)-2-naphthohydrazide can be synthesized through a condensation reaction between 2-naphthohydrazide and 2,3,4-trimethoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out in an organic solvent, and the product is obtained through a series of purification steps. The purity of the final product is verified using various analytical techniques, such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
科学研究应用
1-hydroxy-N'-(2,3,4-trimethoxybenzylidene)-2-naphthohydrazide has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 1-hydroxy-N'-(2,3,4-trimethoxybenzylidene)-2-naphthohydrazide has been found to exhibit cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. 1-hydroxy-N'-(2,3,4-trimethoxybenzylidene)-2-naphthohydrazide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation research, 1-hydroxy-N'-(2,3,4-trimethoxybenzylidene)-2-naphthohydrazide has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, 1-hydroxy-N'-(2,3,4-trimethoxybenzylidene)-2-naphthohydrazide has been shown to exhibit neuroprotective activity by reducing oxidative stress and inflammation.
属性
IUPAC Name |
1-hydroxy-N-[(E)-(2,3,4-trimethoxyphenyl)methylideneamino]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5/c1-26-17-11-9-14(19(27-2)20(17)28-3)12-22-23-21(25)16-10-8-13-6-4-5-7-15(13)18(16)24/h4-12,24H,1-3H3,(H,23,25)/b22-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYXHYGWGWKWRHG-WSDLNYQXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=NNC(=O)C2=C(C3=CC=CC=C3C=C2)O)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=N/NC(=O)C2=C(C3=CC=CC=C3C=C2)O)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-hydroxy-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]naphthalene-2-carbohydrazide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-ethyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide](/img/structure/B5797347.png)
![N-butyl-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5797354.png)
![2,5-dimethyl-3-(1-naphthyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5797371.png)
![3-{1-[(aminocarbonothioyl)amino]-5-phenyl-1H-pyrrol-2-yl}propanoic acid](/img/structure/B5797387.png)
![4-({[4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}acetyl)morpholine](/img/structure/B5797401.png)

![methyl 4-methyl-2-[(5-methyl-2-furoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B5797417.png)



![N'-{4-[(2-methylbenzyl)oxy]benzylidene}-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarbohydrazide](/img/structure/B5797445.png)
![4-chlorobenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5797449.png)
